(R)-betaxolol hydrochloride

Description

Significance of Beta-Adrenergic Receptor Antagonists in Therapeutic Modalities

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, represent a cornerstone in the management of various cardiovascular diseases. ahajournals.orgebi.ac.uk These agents function by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors. nih.govcvpharmacology.com This blockade mitigates the sympathetic nervous system's effects on the heart, leading to decreased heart rate, reduced cardiac contractility, and lower blood pressure. ahajournals.orgcvpharmacology.com Their therapeutic applications are extensive, encompassing the treatment of hypertension, angina pectoris, cardiac arrhythmias, and heart failure. ahajournals.orgnih.gov The discovery and development of beta-blockers, initiated by Sir James Black in the 1960s, revolutionized cardiovascular medicine. revespcardiol.orgwikipedia.org

The beta-adrenergic receptor family comprises three main subtypes: β1, β2, and β3. revespcardiol.org β1-receptors are predominantly located in the heart, while β2-receptors are abundant in the smooth muscles of the bronchi and blood vessels. nih.gov This distribution is pivotal to the therapeutic action and potential side effects of different beta-blockers.

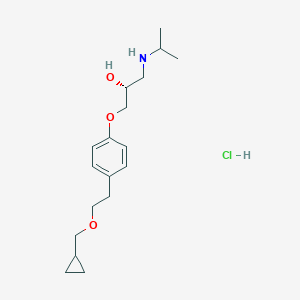

The Enantiomeric Profile of Betaxolol (B1666914) and the Focus on (R)-Betaxolol Hydrochloride

Betaxolol is a selective β1-adrenergic receptor antagonist. researchgate.netnih.gov It exists as a racemic mixture, meaning it is composed of two enantiomers, (S)-betaxolol and (R)-betaxolol, which are non-superimposable mirror images of each other. nih.gov While marketed as a racemic mixture, research has shown that the (S)-enantiomer, also known as levobetaxolol (B1674947), possesses significantly higher pharmacological activity at the β1-receptor compared to the (R)-enantiomer, dextrobetaxolol. researchgate.netncats.io

This compound is the hydrochloride salt of the (R)-enantiomer. nih.gov Despite its weaker β1-blocking activity, the study of (R)-betaxolol is crucial for a comprehensive understanding of the stereoselectivity of beta-blocker interactions with their receptors. Research into the individual enantiomers allows for a more nuanced appreciation of the structure-activity relationship and the potential for developing more targeted therapeutics. ncats.io Studies have shown that dextrobetaxolol has a much weaker affinity for both β1 and β2 receptors than levobetaxolol. ncats.ioncats.io

Evolution of Research Perspectives on Selective Beta-1 Adrenergic Antagonism

The development of beta-blockers has progressed through several generations, each aiming for improved selectivity and a better side-effect profile. revespcardiol.orgrevespcardiol.org The first generation, such as propranolol, were non-selective, blocking both β1 and β2 receptors. revespcardiol.org This lack of selectivity could lead to undesirable effects like bronchoconstriction in susceptible individuals. nih.gov

The quest for greater cardioselectivity led to the development of second-generation beta-blockers, including atenolol (B1665814) and metoprolol, which preferentially block β1-receptors. nih.govrevespcardiol.org Betaxolol also falls into this category of cardioselective agents. researchgate.net The focus on β1-selectivity was driven by the desire to target the cardiac effects of catecholamines while minimizing the impact on the respiratory system. nih.gov

Further research led to the third generation of beta-blockers, such as carvedilol (B1668590) and nebivolol, which possess additional vasodilatory properties. revespcardiol.orgrevespcardiol.org This evolution reflects a continuous effort to refine the therapeutic actions of beta-blockers and tailor them to specific clinical needs. The study of selective β1-antagonism remains a key area of research, with ongoing investigations into the subtle differences in receptor binding and downstream signaling pathways.

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted. One area of investigation involves its use as a pharmacological tool to probe the structure and function of the β1-adrenergic receptor. By comparing its effects with those of the more potent (S)-enantiomer, researchers can gain insights into the specific molecular interactions that govern receptor binding and activation.

Another research avenue explores the potential for (R)-betaxolol in non-traditional therapeutic areas. While its beta-blocking activity is weak, some studies suggest that it may possess other pharmacological properties. For instance, betaxolol has been noted to have neuroprotective effects on retinal neurons and the ability to block calcium channels. sigmaaldrich.comresearcher.life Further investigation is needed to determine if the (R)-enantiomer contributes to these effects independently of its beta-adrenergic antagonism.

Additionally, research continues on the development of novel drug delivery systems for betaxolol, which could have implications for the administration of its individual enantiomers. nih.govmdpi.com These studies aim to enhance bioavailability and prolong the duration of action, potentially leading to more effective treatment strategies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSNLJFOQTRK-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873205 | |

| Record name | R-Betaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91878-54-5 | |

| Record name | Betaxolol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091878545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-Betaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAXOLOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKM694DUG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Molecular Interactions of R Betaxolol Hydrochloride

Selective Beta-1 Adrenergic Receptor Antagonism

(R)-Betaxolol hydrochloride acts as a competitive antagonist at beta-1 (β1) adrenergic receptors, which are predominantly located in the heart. ncats.iopatsnap.com This selectivity means it has a higher affinity for β1 receptors compared to beta-2 (β2) receptors found in bronchial and vascular smooth muscle. patsnap.comtandfonline.com

Ligand Binding Studies and Receptor Affinity Profiles

Ligand binding studies have been instrumental in quantifying the affinity of (R)-betaxolol for adrenergic receptors. These studies typically use radiolabeled ligands to determine the dissociation constant (K_b) or inhibition constant (K_i) of a compound for a specific receptor. A lower K_i or K_b value indicates a higher binding affinity.

Research comparing the enantiomers of betaxolol (B1666914) has shown that the (S)-enantiomer, levobetaxolol (B1674947), possesses a significantly higher affinity for both β1 and β2 receptors than the (R)-enantiomer, dextrobetaxolol. ncats.io In functional assays, levobetaxolol was a much more potent antagonist than dextrobetaxolol. ncats.io

Studies on cloned human β1 and β2 receptors revealed that levobetaxolol has a high affinity for β1 receptors, while dextrobetaxolol is considerably weaker at both receptor subtypes. researchgate.net Specifically, levobetaxolol exhibited a K_i of 0.76 nM at β1 receptors and 32.6 nM at β2 receptors, demonstrating a 43-fold selectivity for β1 receptors. researchgate.net In contrast, dextrobetaxolol's affinity was much lower. ncats.ioresearchgate.net

Further studies have confirmed the β1-selectivity of racemic betaxolol and levobetaxolol, with a reported 193- to 233-fold selectivity for β1-receptors in guinea pig heart and lung tissue. tandfonline.comnih.gov

| Compound | Receptor | Affinity (K_b/K_i) | Reference |

|---|---|---|---|

| (R)-Betaxolol (Dextrobetaxolol) | β1 | 350 nM (K_b) | ncats.io |

| β2 | 278 nM (K_b) | ncats.io | |

| (S)-Betaxolol (Levobetaxolol) | β1 | 6 nM (K_b), 0.76 nM (K_i) | ncats.ioresearchgate.net |

| β2 | 39 nM (K_b), 32.6 nM (K_i) | ncats.ioresearchgate.net |

Absence of Intrinsic Sympathomimetic Activity

This compound is devoid of intrinsic sympathomimetic activity (ISA). researchgate.netncats.ionovartis.comdrugs.comfda.gove-lactancia.orghres.cafda.govnih.gov This means that it does not possess partial agonist activity at the β-adrenergic receptor. Unlike some other beta-blockers that can cause a slight stimulation of the receptor while blocking the effects of more potent agonists like epinephrine (B1671497), (R)-betaxolol acts as a pure antagonist. This lack of ISA is a key feature of its pharmacological profile. researchgate.netnih.gov

Minimal Membrane-Stabilizing Activity

This compound has weak or insignificant membrane-stabilizing activity, also known as local anesthetic activity. researchgate.netncats.ionovartis.comdrugs.comfda.gove-lactancia.orghres.cafda.govnih.gov This property is distinct from its β-blocking effects and relates to its ability to interfere with the propagation of nerve impulses by blocking sodium channels. nih.gov While some beta-blockers exhibit significant local anesthetic properties, the effect with betaxolol is minimal. nih.gov

Modulatory Effects on Cardiac Physiology

As a β1-selective adrenergic antagonist, this compound influences cardiac function by blocking the effects of catecholamines, such as adrenaline and noradrenaline, on the heart. patsnap.com

Regulation of Heart Rate and Myocardial Contractility

By blocking β1-adrenergic receptors in the heart, betaxolol leads to a reduction in both resting and exercise-induced heart rate. nih.govnih.gov This negative chronotropic effect is a direct consequence of inhibiting the sympathetic stimulation of the sinoatrial (SA) node. sanofi.us Furthermore, betaxolol decreases myocardial contractility, the force with which the heart muscle contracts. patsnap.comsanofi.us This is known as a negative inotropic effect.

Studies have shown that oral administration of betaxolol significantly reduces heart rate at rest and during exercise. nih.gov One study demonstrated a maximal reduction in heart rate of 30% at rest and 28% during submaximal exercise after a single oral dose. nih.gov

Antagonism of Catecholamine-Induced Cardiovascular Responses

This compound, as a selective beta-1-adrenergic antagonist, effectively counteracts the cardiovascular effects induced by catecholamines like epinephrine. drugbank.com By competitively blocking beta-1 receptors, which are predominantly located in the heart, this compound leads to a reduction in heart rate, myocardial contractility, and cardiac output. drugbank.comsanofi.us This antagonism of catecholamine action also results in a decrease in both systolic and diastolic blood pressure. drugbank.comsanofi.us

Furthermore, beta-1-selective blockers like this compound inhibit the release of renin from the kidneys, a hormone that plays a role in vasoconstriction. drugbank.com Although topically applied (R)-betaxolol for ocular conditions has minimal systemic effects on heart rate or blood pressure, its mechanism of action inherently involves the competitive antagonism of catecholamines at peripheral adrenergic neuronal sites. sanofi.use-lactancia.org

Ocular Hypotensive Mechanisms

The primary therapeutic benefit of this compound in ophthalmology stems from its ability to lower intraocular pressure. This is achieved through specific actions on the ciliary body, the structure responsible for producing aqueous humor.

Reduction of Aqueous Humor Production via Ciliary Body Beta-1 Receptors

The principal mechanism by which this compound reduces intraocular pressure is by decreasing the production of aqueous humor. e-lactancia.orgnovartis.comvisioninstitutecanada.com This effect is mediated by its antagonist activity on beta-1-adrenergic receptors located in the ciliary body. nih.gov By blocking these receptors, this compound curtails the physiological processes that lead to the secretion of aqueous humor, thereby lowering the pressure within the eye. novartis.comvisioninstitutecanada.com Studies using tonography and aqueous fluorophotometry have confirmed this reduction in aqueous humor formation. nih.gov

Role of Cyclic Adenosine (B11128) Monophosphate (cAMP) Inhibition in Aqueous Humor Secretion

The stimulation of beta-adrenergic receptors in the ciliary body typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov This increase in cAMP is a key step in the signaling cascade that promotes the production of aqueous humor. nih.govnih.gov this compound, by blocking these receptors, prevents this cascade and the subsequent rise in intracellular calcium, leading to an inhibition of cAMP synthesis. nih.govmdpi.com This reduction in cAMP levels is believed to be the underlying mechanism for the decreased secretion of aqueous humor. nih.govmdpi.com

Distinction from Non-Selective Beta-Blockers regarding Ocular Physiology

A key feature of this compound is its selectivity for beta-1-adrenergic receptors, which distinguishes it from non-selective beta-blockers like timolol (B1209231) that block both beta-1 and beta-2 receptors. nih.govmdpi.com This selectivity is significant in the context of ocular physiology. Unlike non-selective beta-blockers, this compound has no effect on pupil size or accommodation. e-lactancia.orgnovartis.comvisioninstitutecanada.com This avoids the blurred vision and night blindness often associated with miotic agents. novartis.comvisioninstitutecanada.com Furthermore, due to its low affinity for beta-2 receptors, which are present in bronchial smooth muscle, ophthalmic (R)-betaxolol has minimal impact on pulmonary function, making it a potentially safer option for patients with reactive airway disease compared to non-selective beta-blockers. nih.gove-lactancia.orgnovartis.com

| Feature | This compound | Non-Selective Beta-Blockers (e.g., Timolol) |

| Receptor Selectivity | Selective for Beta-1 receptors nih.govmdpi.com | Block both Beta-1 and Beta-2 receptors mdpi.com |

| Effect on Pupil Size | No effect e-lactancia.orgnovartis.comvisioninstitutecanada.com | Can cause miosis (pupil constriction) |

| Effect on Accommodation | No effect e-lactancia.orgnovartis.comvisioninstitutecanada.com | Can cause accommodative spasm |

| Pulmonary Effects | Minimal impact on pulmonary function e-lactancia.orgnovartis.com | Potential for bronchospasm nih.gov |

Investigation of Ancillary Pharmacological Actions

Beyond its primary role in lowering intraocular pressure, research has explored other potential therapeutic properties of this compound, particularly its neuroprotective effects.

Neuroprotective Properties and Associated Signaling Pathways

Studies have suggested that this compound possesses neuroprotective properties that are independent of its pressure-lowering effects. nih.gov This neuroprotection is thought to be mediated through its ability to reduce the influx of sodium and calcium through voltage-sensitive channels in retinal neurons. nih.gov By attenuating this ion influx, this compound may protect retinal ganglion cells from the damaging effects of ischemia-reperfusion and excitotoxicity. nih.gov

Research indicates that the neuroprotective efficacy of this compound may be greater than that of some non-selective beta-blockers. nih.gov One proposed mechanism for this neuroprotection involves the induction of heme oxygenase-1. researchgate.net Furthermore, the inhibition of calcium and/or sodium influx has been identified as a key factor in the neuroprotective effects of (R)-betaxolol against insults induced by glutamate (B1630785), anoxia, or ischemia. molvis.org

Blockade of Voltage-Gated Calcium Channels (e.g., L-type)

This compound has been shown to interact directly with voltage-gated calcium channels, specifically the L-type, independent of its beta-adrenergic receptor blocking activity. nih.gov This interaction leads to an inhibition of calcium influx into neuronal cells. tandfonline.comnih.gov Studies have demonstrated that both the R- and S-isomers of betaxolol possess similar potency in inhibiting these calcium channel currents. nih.gov The mechanism of this blockade is thought to be use-dependent, meaning the degree of inhibition increases with the frequency of channel activation. nih.gov This action is significant as excessive calcium influx is a key factor in neuronal damage under pathological conditions like ischemia and glutamate-induced excitotoxicity. arvojournals.orgencyclopedia.pub By reducing calcium entry, this compound may help protect retinal neurons from such insults. tandfonline.comencyclopedia.pub

Modulation of Sodium Influx

In addition to its effects on calcium channels, this compound also modulates the influx of sodium into cells. nih.govnih.gov Research indicates that betaxolol can inhibit veratridine-stimulated sodium influx in cortical synaptosomes. nih.govnih.gov This effect is achieved through a direct interaction with voltage-sensitive sodium channels, specifically at the neurotoxin site 2. nih.govnih.gov The inhibition of sodium influx is concentration-dependent. nih.gov By reducing excessive sodium entry, this compound can prevent the subsequent cellular swelling and damage that contribute to neuronal death, a process implicated in conditions like glaucoma. encyclopedia.pub This modulation of sodium channels is considered a key component of its neuroprotective action. nih.govnih.gov

Influence on Ocular Hemodynamics and Retinal Blood Flow

This compound has been observed to have a positive influence on blood flow in the eye. Studies have shown that it can improve ocular perfusion by increasing blood velocity in retinal and epipapillary capillaries. tandfonline.com Furthermore, long-term treatment with betaxolol has been associated with an increase in retinal blood flow. tandfonline.comnih.gov Color Doppler imaging studies have revealed a vasorelaxant effect in retrobulbar vessels, such as the posterior ciliary arteries and the central retinal artery. tandfonline.com Specifically, after treatment, a significant reduction in the resistivity index of the ophthalmic artery has been noted. nih.gov This improvement in ocular hemodynamics is thought to be beneficial in conditions like normal-tension glaucoma, where vascular factors are believed to play a role. nih.govarvojournals.org

Protection of Retinal Ganglion Cells

A significant aspect of the pharmacological profile of this compound is its ability to protect retinal ganglion cells (RGCs), the neurons responsible for transmitting visual information from the eye to the brain. arvojournals.org This neuroprotective effect is believed to stem from its dual action of blocking both voltage-gated calcium and sodium channels. nih.gov By mitigating the excessive influx of these ions, betaxolol helps to prevent the excitotoxic cascade that leads to RGC death in conditions like glaucoma and ischemia. arvojournals.orgencyclopedia.pub Studies have shown that betaxolol can reduce the glutamate-induced increase in the spontaneous spike rate of RGCs and protect these cells from glutamate-induced damage. arvojournals.org Furthermore, in animal models of ischemia, topically applied betaxolol has been shown to attenuate the loss of RGCs. nih.gov

Comparative Neuroprotection Studies with Other Beta-Blockers

When compared to other beta-blockers, betaxolol has demonstrated a superior neuroprotective profile in several studies. tandfonline.comnih.gov In comparative studies with timolol, another commonly used beta-blocker for glaucoma, betaxolol was found to be more effective as a neuroprotectant in an ischemia/reperfusion model. tandfonline.com In vitro studies have delineated an order of neuroprotective efficacy among three beta-blockers as betaxolol > metipranolol (B1676499) > timolol. nih.gov This difference in neuroprotective capacity appears to be related to their varying abilities to reduce the influx of sodium and calcium into neurons. nih.gov While timolol showed some protective effects, they were not always statistically significant. nih.gov Similarly, other beta-blockers like atenolol (B1665814), levobunolol (B1674948), and carteolol (B1214276) were found to be significantly less active than betaxolol in reducing veratridine-stimulated sodium influx. nih.gov

Table 1: Comparison of Neuroprotective Efficacy and Ion Channel Inhibition of Various Beta-Blockers

| Beta-Blocker | Neuroprotective Efficacy Order | Inhibition of Veratridine-Evoked Na+ Influx |

|---|---|---|

| Betaxolol | > Metipranolol > Timolol nih.gov | Significantly more effective than Carteolol, Levobunolol, Timolol, and Atenolol nih.gov |

| Metipranolol | < Betaxolol, > Timolol nih.gov | Not specified |

| Timolol | < Betaxolol, < Metipranolol nih.gov | Significantly less effective than Betaxolol nih.gov |

| Carteolol | Not specified | Significantly less effective than Betaxolol nih.gov |

| Levobunolol | Not specified | Significantly less effective than Betaxolol nih.gov |

| Atenolol | Not specified | Significantly less effective than Betaxolol nih.gov |

| Propranolol | Not specified | No statistically significant difference from Betaxolol nih.gov |

Low Affinity for Beta-2 Adrenergic Receptors and Pulmonary Impact

This compound is characterized by its high selectivity for beta-1 adrenergic receptors, which are predominantly found in the heart, and a correspondingly low affinity for beta-2 adrenergic receptors, which are abundant in the lungs. nih.govnovartis.com This cardioselectivity is a key feature that distinguishes it from non-selective beta-blockers. nih.govtandfonline.com Due to its minimal interaction with beta-2 receptors, ophthalmic administration of betaxolol typically has no significant effect on pulmonary function, as measured by parameters like forced expiratory volume in one second (FEV1) and forced vital capacity (FVC). novartis.come-lactancia.org Clinical studies have shown that even at twice the standard therapeutic dose, betaxolol hydrochloride did not significantly impact pulmonary function in patients with reactive airway disease. novartis.comhres.ca This favorable pulmonary safety profile makes it a suitable option for individuals with coexisting respiratory conditions. novartis.come-lactancia.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Atenolol |

| Batrachotoxinin-A 20-α-benzoate |

| Betaxolol |

| Carteolol |

| Diltiazem (B1670644) |

| Glutamate |

| Isoproterenol |

| Levobunolol |

| Levobetaxolol |

| Metipranolol |

| Nifedipine (B1678770) |

| Propranolol |

| Saxitoxin |

| Timolol |

Pharmacokinetics and Biotransformation of R Betaxolol Hydrochloride

Systemic Absorption and Bioavailability Characteristics

(R)-betaxolol hydrochloride, the R-enantiomer of the cardioselective beta-1-adrenergic antagonist betaxolol (B1666914), exhibits distinct pharmacokinetic properties that govern its therapeutic action. Its systemic absorption and bioavailability are influenced by the route of administration and metabolic processes.

Routes of Systemic Entry and Comparative Absorption Profiles

This compound can enter the systemic circulation through two primary routes: oral administration and topical ophthalmic application.

Oral Administration: Following oral ingestion, betaxolol is extensively and completely absorbed from the gastrointestinal tract. medicaldialogues.indrugbank.comfda.govsanofi.ussanofi.us Peak plasma concentrations are typically reached within 1.5 to 6 hours, with a mean time of about 3 hours. fda.govsanofi.ussanofi.usnih.gov Studies have shown that the absorption of oral betaxolol is not significantly affected by the concurrent intake of food or alcohol. medicaldialogues.indrugbank.comfda.govsanofi.ussanofi.us

Ophthalmic Administration: When administered as an ophthalmic solution, betaxolol is absorbed systemically. hres.canovartis.com However, the systemic concentrations achieved through this route are significantly lower than with oral administration. hres.canovartis.comvisioninstitutecanada.comhres.ca The onset of action for the ophthalmic solution is typically within 30 minutes, with the maximum effect occurring at approximately 2 hours. nih.gov Even with complete systemic absorption of an ophthalmic dose, the resulting drug concentrations in the body tissues are considerably below the threshold required for systemic pharmacological effects. hres.canovartis.comvisioninstitutecanada.comhres.ca

Influence of First-Pass Metabolism on Bioavailability

Upon oral administration, betaxolol undergoes a small but consistent first-pass metabolism in the liver. medicaldialogues.indrugbank.comfda.govsanofi.ussanofi.us This initial metabolic process results in an absolute bioavailability of approximately 89% ± 5%. medicaldialogues.indrugbank.comfda.govsanofi.ussanofi.usnih.gov The consistent nature of this first-pass effect contributes to the predictable plasma concentrations of the drug. medicaldialogues.indrugbank.comfda.govsanofi.ussanofi.us Only about 15% of the administered dose is subject to first-pass metabolism. mdpi.com

Distribution and Plasma Protein Binding Dynamics

Once in the systemic circulation, betaxolol is distributed throughout the body. It exhibits approximately 50% binding to plasma proteins. medicaldialogues.infda.govsanofi.ussanofi.usnih.gov The volume of distribution in humans ranges from 4.9 to 8.8 L/kg. visioninstitutecanada.comhres.ca Due to its lipophilic nature, betaxolol can cross the placenta and is also distributed into breast milk. medicaldialogues.in Following topical application, higher concentrations are found in anterior segment tissues of the eye, such as the iris and ciliary body, compared to posterior segment tissues. nih.gov

Hepatic Metabolism and Metabolite Identification

The liver is the primary site of metabolism for betaxolol. drugbank.comfda.govsanofi.ussanofi.usnih.govnih.gov It is extensively metabolized, with the resulting metabolites being primarily inactive. fda.govsanofi.usnovartis.comnih.gov

Pathways of Biotransformation

The metabolism of betaxolol is similar to that of metoprolol, another beta-blocker, although the cleavage of the cyclopropylmethyl group in betaxolol is slower. mdpi.com The primary metabolic pathways for most beta-blockers, including betaxolol, involve the cytochrome P450 (P450) enzyme system, leading to dealkylated and hydroxylated metabolites. semanticscholar.orgnih.gov These phase I reactions are often followed by phase II glucuronidation reactions. semanticscholar.orgnih.gov A minor active metabolite, α-hydroxybetaxolol, has also been identified. researchgate.net

Activity Profile of Identified Metabolites

The metabolites of betaxolol are generally considered to have negligible contribution to the clinical effects of the drug. drugbank.comfda.govsanofi.ussanofi.us They are primarily inactive and are excreted by the kidneys. fda.govsanofi.usnovartis.comnih.gov

Elimination and Excretion Pathways

The elimination of this compound from the body is a dual process, involving both extensive metabolism in the liver and subsequent excretion of the parent compound and its metabolites via the kidneys. sanofi.us

The primary route of excretion for betaxolol and its metabolites is through the kidneys. nih.gov Following oral administration, more than 80% of a dose is recovered in the urine. sanofi.usnih.gov This urinary recovery consists of approximately 15% unchanged betaxolol, with the remainder composed of inactive metabolites. sanofi.usnih.gov While most beta-blockers that are hydrophilic are primarily excreted unchanged by the kidneys, betaxolol's elimination is characterized by significant hepatic metabolism prior to renal clearance. mdpi.comchapman.edu The stereospecificity in the renal clearance of beta-blockers is generally low, suggesting that renal function decline would likely lead to proportional increases in the plasma concentrations of both (R)- and (S)-enantiomers. ualberta.ca

While renal excretion is the main pathway, some excretion occurs via the feces, indicating a minor role for biliary excretion. mdpi.com In rat models, cumulative biliary excretion accounted for 5.6% of the dose within 48 hours after oral administration.

Elimination Half-Life and Steady-State Kinetics

The elimination half-life of (R)-betaxolol is relatively long compared to many other beta-blockers. nih.gov

In healthy volunteers with normal renal function, the mean elimination half-life after single oral doses typically ranges from 14 to 22 hours. sanofi.usnih.gov This long half-life supports a once-daily dosing regimen. mdpi.com Steady-state plasma concentrations are generally achieved within 5 to 7 days of commencing once-daily administration. sanofi.usnih.gov The pharmacokinetic behavior, including the elimination half-life, is similar with chronic dosing as it is after a single dose. sanofi.us

Table 1: Pharmacokinetic Parameters of (R)-Betaxolol in Healthy Adults

| Parameter | Value | Reference(s) |

| Elimination Half-Life | 14 - 22 hours | sanofi.usnih.gov |

| Time to Steady State | 5 - 7 days | sanofi.usnih.gov |

| Plasma Protein Binding | ~50% | sanofi.us |

| Bioavailability | ~89% | sanofi.us |

| Primary Elimination Route | Hepatic Metabolism | sanofi.us |

| Primary Excretion Route | Renal (Urine) | sanofi.usnih.gov |

| Unchanged Drug in Urine | ~15% | sanofi.usnih.gov |

Pharmacokinetic Variability and Special Populations

The pharmacokinetic profile of (R)-betaxolol can be altered in specific patient populations, particularly those with impaired organ function.

Despite the liver being the primary site of metabolism for betaxolol, hepatic impairment has a less pronounced effect on its clearance compared to what might be expected. sanofi.usnih.gov In patients with hepatic disease, the elimination half-life was observed to be prolonged by approximately 33%. sanofi.us However, the clearance of the drug remained largely unchanged, resulting in minimal alteration of the total drug exposure (Area Under the Curve - AUC). sanofi.usnih.gov Therefore, routine dosage adjustments are generally not considered necessary for patients with hepatic disease. nih.gov

Renal dysfunction significantly impacts the pharmacokinetics of (R)-betaxolol due to the kidney's role in excreting the drug and its metabolites. nih.gov The clearance of betaxolol is diminished in patients with renal impairment. nih.gov

In a study of patients with varying degrees of renal insufficiency, clearance following an oral dose was significantly reduced in those with moderate and severe renal impairment (by 26% and 35%, respectively) compared to those with mild impairment. novartis.com In the severely impaired group, the mean maximum plasma concentration (Cmax) and the mean elimination half-life tended to increase by 28% and 24%, respectively. novartis.com

For patients with severe renal impairment or those undergoing dialysis, the mean elimination half-life can be approximately doubled, which also doubles the AUC. sanofi.us The clearance of betaxolol by hemodialysis is low. sanofi.us These findings indicate that modifications to the standard dosing regimen are necessary for this patient population to avoid drug accumulation. sanofi.usnih.gov

Table 2: Effect of Organ Impairment on (R)-Betaxolol Pharmacokinetics

| Population | Parameter Change | Consequence | Reference(s) |

| Hepatic Impairment | Elimination half-life prolonged by ~33% | Clearance and AUC are largely unchanged. | sanofi.usnih.gov |

| Severe Renal Impairment | Elimination half-life approximately doubled | Clearance is significantly reduced; AUC is doubled. | sanofi.usnovartis.com |

Pharmacokinetic Considerations in Geriatric Subjects

The aging process induces physiological changes that can alter the pharmacokinetics of medications, and betaxolol is no exception. In elderly individuals, there is a general increase in body fat and a decrease in total body water. msdmanuals.com This change in body composition can increase the volume of distribution for lipophilic drugs like betaxolol, potentially leading to a longer elimination half-life. msdmanuals.com Furthermore, aging can lead to a reduction in first-pass metabolism in the liver, which may result in higher circulating concentrations of the drug after oral administration. msdmanuals.com

A study involving elderly glaucoma patients who received topical ocular administration of a 0.5% betaxolol solution provided specific insights into its systemic absorption and pharmacokinetics in this population. nih.gov Following the administration of a second dose, the plasma concentration of betaxolol exhibited a biphasic pattern. The initial peak concentration occurred rapidly, while a second, higher peak was observed later, indicating continued absorption and distribution. nih.gov A notable finding was the significant interindividual variability in systemic absorption, with the area under the concentration-time curve (AUC) showing a four-fold variation among the study participants. nih.gov Despite topical application, betaxolol was rapidly absorbed into the systemic circulation, with detectable plasma concentrations present even 12 hours after administration. nih.gov

The mean plasma concentration 12 hours after the initial dose was 0.4 (±0.2) ng/mL. nih.gov After the subsequent dose, the pharmacokinetic parameters were as follows:

| Pharmacokinetic Parameter | Mean Value (± SD) | Unit |

| First Peak Concentration (Cmax1) | 1.1 (± 0.3) | ng/mL |

| Time to First Peak (Tmax1) | 8 (± 4) | min |

| Second Peak Concentration (Cmax2) | 2.0 (± 1.1) | ng/mL |

| Time to Second Peak (Tmax2) | 210 (± 132) | min |

Stereoselective Pharmacokinetics of Betaxolol Enantiomers

Betaxolol is a chiral compound and exists as a racemic mixture of two enantiomers, (R)-betaxolol and (S)-betaxolol. While many beta-blockers exhibit stereoselective pharmacokinetics, where one enantiomer is absorbed, distributed, metabolized, or excreted differently from the other, studies on betaxolol in healthy male subjects have shown that its pharmacokinetic behavior is not significantly stereoselective. nih.gov

Research involving both intravenous and oral administration of racemic betaxolol demonstrated no clinically significant differences in the pharmacokinetic profiles of the (R)- and (S)-enantiomers. nih.gov Following intravenous infusion, the clearance and volume of distribution were nearly identical for both enantiomers. nih.gov Similarly, after oral administration, there were no notable differences in the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), bioavailability, or the apparent absorption rate constant between the two enantiomers. nih.gov

This lack of stereoselectivity suggests that the pharmacokinetic data obtained for racemic betaxolol accurately reflects the behavior of each individual enantiomer in the body. nih.gov This is in contrast to some other beta-blockers where stereoselectivity in metabolism or protein binding can lead to different plasma concentrations of the enantiomers. chapman.edu For betaxolol, its metabolism is generally slower compared to some other beta-blockers like metoprolol. mdpi.comresearchgate.net

The following table summarizes the comparative pharmacokinetic parameters of the betaxolol enantiomers after intravenous and oral administration in healthy subjects. nih.gov

Intravenous Administration (10 mg dose)

| Pharmacokinetic Parameter | (R)-Betaxolol (Mean ± SD) | (S)-Betaxolol (Mean ± SD) | Unit |

| Clearance | 15.6 (± 4.4) | 16.4 (± 4.1) | L/h |

| Volume of Distribution | 342 (± 62) | 340 (± 65) | L |

Oral Administration (40 mg dose)

| Pharmacokinetic Parameter | (R)-Betaxolol (Mean ± SD) | (S)-Betaxolol (Mean ± SD) | Unit |

| Maximum Concentration (Cmax) | 41.0 (± 8.6) | 42.0 (± 7.0) | ng/mL |

| Time of Maximum Concentration (Tmax) | 214 (± 59) | 215 (± 56) | min |

| Bioavailability | 0.89 (± 0.26) | 0.94 (± 0.23) | - |

| Apparent Absorption Rate Constant | 1.0 (± 0.6) | 1.2 (± 0.6) | h⁻¹ |

Synthesis and Enantioselective Production of R Betaxolol Hydrochloride

Conventional Synthetic Routes to Racemic Betaxolol (B1666914)

The conventional synthesis of racemic betaxolol hydrochloride is a multi-step process that typically begins with a para-substituted phenol. A common and industrially scalable approach involves the reaction of 4-(2-hydroxyethyl)phenol with an epoxide precursor, followed by the introduction of the isopropylamine (B41738) side chain.

A primary route involves a Williamson etherification reaction. tubitak.gov.trscientific.netpsu.edu In this method, 4-(2-hydroxyethyl)phenol is treated with epichlorohydrin (B41342) in the presence of a base, such as potassium carbonate, in an acetone (B3395972) solution. tubitak.gov.trscientific.netpsu.edu This selectively targets the more acidic phenolic hydroxyl group over the alcoholic hydroxyl group, forming the key intermediate, 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane. scientific.netpsu.edu The subsequent step is the ring-opening of the resulting epoxide. This is achieved by reacting the epoxypropane intermediate with isopropylamine, which attacks the less sterically hindered carbon of the epoxide ring, to yield racemic betaxolol. tubitak.gov.tracs.orgacs.org The final step involves converting the betaxolol base into its hydrochloride salt. tubitak.gov.tr

An alternative pathway involves protecting the phenolic hydroxyl group of 4-hydroxyphenethyl alcohol, for instance as a benzyl (B1604629) ether. tubitak.gov.tracs.org The alcoholic hydroxyl is then functionalized, followed by deprotection and reaction with epichlorohydrin. Another variation involves the condensation of cyclopropylmethyl bromide with a phenylethanol intermediate to produce an oxirane intermediate, which is then reacted with isopropylamine to form the racemic base. acs.orgacs.org These conventional methods, while effective for producing the racemic mixture, necessitate purification steps to isolate the final product and often serve as the starting point for resolution strategies. acs.org

Asymmetric Synthesis Strategies for Enantiopure (R)-Betaxolol

The demand for enantiomerically pure β-blockers has driven the development of numerous asymmetric synthesis strategies. These methods are designed to selectively produce one enantiomer, thereby avoiding the administration of the less active or potentially side-effect-causing isomer.

Biocatalysis, particularly using lipases, offers a powerful and green alternative for producing enantiopure compounds through kinetic resolution. In this context, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

One prominent chemoenzymatic strategy involves the kinetic resolution of a racemic chlorohydrin intermediate, such as 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol. ntnu.no Lipase (B570770) B from Candida antarctica (CALB) is used to catalyze the enantioselective esterification of this racemic chlorohydrin with an acyl donor like vinyl acetate (B1210297). ntnu.noresearchgate.net The enzyme selectively acylates the (S)-chlorohydrin, leaving the (R)-chlorohydrin unreacted. ntnu.no This unreacted (R)-chlorohydrin can then be separated and subsequently aminated with isopropylamine to yield (S)-betaxolol. Conversely, to obtain (R)-betaxolol, the acylated (S)-ester would be hydrolyzed back to the (S)-chlorohydrin, and the process would focus on isolating the enantiomer that leads to the (R)-product, or a different lipase that selectively acylates the (R)-enantiomer would be used.

Another approach uses lipase AK from Pseudomonas sp. for the kinetic resolution of the same chlorohydrin intermediate, isolating the (R)-chlorohydrin with 91% enantiomeric excess (ee). ntnu.no Other lipases, such as PPL (porcine pancreatic lipase) and lipase K-10, have been used for the enantioselective hydrolysis of N,O-bisacetylated racemic betaxolol. google.comgoogle.com The lipase selectively hydrolyzes the acetyl groups from one enantiomer, allowing for separation. For example, some microbial strains like Rhodotorula mucilaginosa contain lipases that are highly selective for (R)-enantiomers in the hydrolysis of acetylated intermediates. tubitak.gov.tr

| Enzyme/Biocatalyst | Substrate | Reaction Type | Selectivity | Resulting Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Transesterification | Acylates (S)-enantiomer | 99% ee for unreacted (R)-chlorohydrin ntnu.no |

| Lipase AK from Pseudomonas sp. | Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Kinetic Resolution | (R)-enantiomer | 91% ee for (R)-chlorohydrin ntnu.no |

| Rhodotorula mucilaginosa | Acetylated betaxolol intermediates | Hydrolysis | (R)-enantiomers | High enantioselectivity tubitak.gov.tr |

| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | (S)-enantiomer | 96.2% ee for the (S)-acylated product mdpi.com |

Organometallic catalysts provide a precise and efficient method for asymmetric synthesis. The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral salen-metal complexes is a well-established technique.

In the synthesis of enantiopure betaxolol, this strategy is applied to the racemic epoxide intermediate, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane. ntnu.noresearchgate.net The Jacobsen catalyst, a chiral (R,R)-salen-Co(III) complex, is used to catalyze the enantioselective ring-opening of the epoxide with water as the nucleophile. ntnu.noresearchgate.net The catalyst selectively hydrolyzes the (S)-epoxide to the corresponding (R)-diol, leaving the desired (R)-epoxide unreacted and in high enantiomeric purity (e.g., >99% ee). tubitak.gov.trresearchgate.net This unreacted (R)-epoxide is then easily separated from the diol and can be converted to (R)-betaxolol by reaction with isopropylamine. This method is highly effective due to the low catalyst loading required, the use of water as a reagent, and the high yields and enantiomeric excesses achieved. researchgate.net

The use of chiral reagents or auxiliaries is a classical approach to asymmetric synthesis. In this method, a chiral molecule is incorporated into the synthetic route to direct the stereochemical outcome of a key reaction.

One of the earliest syntheses of enantiopure (S)-betaxolol utilized this principle by employing (S)-(-)-2-phenyl-3-isopropyl-5-(hydroxylmethyl)oxazolidinyl tosylate as a chiral alkylating agent. tubitak.gov.trgoogle.comgoogle.com This chiral reagent, which already contains the required stereocenter, is used to alkylate the precursor 4-(2-(cyclopropylmethoxy)ethyl)phenol. Subsequent acid-catalyzed hydrolysis of the oxazolidine (B1195125) ring reveals the propanolamine (B44665) side chain, yielding the (S)-enantiomer of betaxolol. tubitak.gov.trgoogle.com To produce (R)-betaxolol, the corresponding (R)-enantiomer of the oxazolidinyl tosylate would be required. A significant drawback of this method is that the chiral reagent itself requires a multi-step synthesis from less common starting materials like R- or S-glyceraldehyde. google.com

Another strategy involves using a higher carbon sugar as a chiral auxiliary to achieve kinetic resolution of racemic betaxolol. tubitak.gov.trntnu.no This method, while effective, can be limited by the availability and cost of the chiral sugar. ntnu.no

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be performed on the final racemic product or at an intermediate stage.

A scalable industrial method for purifying racemic betaxolol base involves the formation of a salt with an achiral resolving agent, such as sorbic acid. acs.orgacs.org Crystallization of the betaxolol sorbate (B1223678) salt can effectively remove process impurities. While this specific example with sorbic acid is for purification rather than chiral resolution, the principle of forming diastereomeric salts with a chiral resolving agent is a standard method for separating enantiomers.

Direct separation of enantiomers can also be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool. nih.govmdpi.com For instance, a teicoplanin macrocyclic antibiotic-based CSP (Chirobiotic T) has been used to successfully resolve racemic betaxolol, allowing for the separation and quantification of the (R) and (S) enantiomers. nih.gov This method is highly specific and can be applied to the analysis of pharmaceutical preparations. nih.gov Derivatization of the enantiomers with a chiral reagent, such as R(-)-naphthylethylisocyanate, to form diastereomers that can be separated on a standard reversed-phase HPLC column is another established approach. nih.govnih.gov

Intermediate Compound Synthesis and Characterization

A pivotal intermediate is 1-[4-(2-Hydroxyethyl)phenoxy]-2,3-epoxypropane . A simplified and efficient synthesis for this compound has been developed that avoids the need for protecting groups. scientific.netpsu.edu This method relies on the difference in acidity between the phenolic and alcoholic hydroxyl groups of p-hydroxyphenylethyl alcohol. By using a controlled amount of base (18% potassium carbonate in acetone), selective Williamson etherification with epichlorohydrin at the phenolic position is achieved. scientific.netpsu.edu This process has been reported to produce the intermediate with a purity of 96% and a yield of 68.18%. scientific.netpsu.edu

Another crucial precursor is 4-(2-(cyclopropylmethoxy)ethyl)phenol . This intermediate is typically synthesized from 2-(4-hydroxyphenyl)ethanol. The synthesis involves several steps, including the protection of the phenolic hydroxyl group (e.g., as a benzyl ether), followed by alkylation of the alcoholic hydroxyl with a cyclopropylmethyl halide (or a synthetic equivalent), and finally, deprotection to reveal the phenol. google.comntnu.no

The chlorohydrin intermediate, 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol , is central to many chemoenzymatic resolution strategies. It is synthesized by the reaction of 4-(2-(cyclopropylmethoxy)ethyl)phenol with epichlorohydrin. ntnu.no

Characterization of these intermediates is typically performed using standard analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of key functional groups, while High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the synthesized compounds. scientific.netpsu.edu

| Intermediate Compound | Starting Material(s) | Key Reaction | Reported Yield | Reported Purity |

| 1-[4-(2-Hydroxyethyl)phenoxy]-2,3-epoxypropane | p-hydroxyphenylethyl alcohol, Epichlorohydrin | Selective Williamson Etherification | 68.18% scientific.netpsu.edu | 96% scientific.netpsu.edu |

| 4-(2-(cyclopropylmethoxy)ethyl)phenol | 2-(4-benzyloxyphenyl)ethanol, (bromomethyl)cyclopropane (B137280) | Alkylation & Deprotection | - | - |

| 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | 4-(2-(cyclopropylmethoxy)ethyl)phenol, Epichlorohydrin | Epoxide Ring-Opening | - | - |

Selective Etherification Reactions

A crucial step in the synthesis of betaxolol intermediates involves the selective etherification of a phenolic hydroxyl group in the presence of an alcoholic hydroxyl group. The Williamson etherification reaction is a common method employed for this purpose.

One effective approach utilizes the acidity difference between phenolic and alcoholic hydroxyls in p-hydroxyphenylethyl alcohol. psu.edu By using a potassium carbonate-acetone system, selective etherification with epichlorohydrin can be achieved without the need to protect the phenolic hydroxyl group. psu.edutubitak.gov.tr This method is a significant simplification compared to traditional synthetic routes that require protection and deprotection steps for the phenolic group. psu.edu The reaction proceeds as a typical SN2 mechanism where the phenolate (B1203915) ion, being a strong nucleophilic reagent, attacks the epichlorohydrin. psu.edu The use of potassium carbonate in acetone provides a sufficiently alkaline environment for the more acidic phenolic hydroxyl to react preferentially over the less acidic alcohol hydroxyl. psu.edu This selective etherification yields the key intermediate, 1-[4-(2-Hydroxyethyl) phenoxy]-2,3-epoxypropane. psu.edutubitak.gov.tr

Another strategy involves the direct alkylation of 4-(2-hydroxyethyl)phenol. In one method, a strong base like potassium tert-butoxide is used to generate a dianion from both the phenolic and hydroxyl groups. mdpi.com Subsequent reaction with (bromomethyl)cyclopropane can then form the ether linkage. However, this approach can lead to by-products resulting from the alkylation of the more reactive phenoxy group, necessitating careful control of reaction conditions and purification steps. mdpi.com To circumvent this, protection of the phenolic group, for instance with a benzyl group, can be employed prior to alkylation to improve regioselectivity. researchgate.net

| Reaction | Reactants | Key Conditions | Product | Reported Yield/Purity |

|---|---|---|---|---|

| Selective Williamson Etherification | p-hydroxyphenylethyl alcohol, Epichlorohydrin | Potassium carbonate, Acetone | 1-[4-(2-Hydroxyethyl) phenoxy]-2,3-epoxypropane | Yield: 68.18%, Purity: 96% psu.edu |

| Direct Alkylation | 4-(2-hydroxyethyl)phenol, (bromomethyl)cyclopropane | Potassium tert-butoxide | 4-(2-(cyclopropylmethoxy)ethyl)phenol | Yield: 31%, Purity: 95% (with by-products) mdpi.com |

Epoxide Formation and Ring-Opening Reactions

The formation and subsequent ring-opening of an epoxide are central to constructing the propanolamine side chain of betaxolol. Typically, the precursor 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223) is reacted with epichlorohydrin in the presence of a base to form the racemic epoxide, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2,3-epoxypropane. tubitak.gov.trmdpi.com The ring-opening of this racemic epoxide with isopropylamine then produces racemic betaxolol. tubitak.gov.tr

To produce enantiomerically pure betaxolol, several stereoselective strategies have been developed. While much of the research focuses on the pharmacologically more active (S)-enantiomer, the (R)-enantiomer can often be obtained from the same processes.

Hydrolytic Kinetic Resolution (HKR): One prominent method is the hydrolytic kinetic resolution of the racemic epoxide using Jacobsen's catalyst, a chiral (R,R)-salen Co(III) complex. tubitak.gov.trresearchgate.net This reaction selectively hydrolyzes one enantiomer of the epoxide to a diol, leaving the other enantiomer unreacted and in high enantiomeric excess. For example, the (S)-epoxide can be separated from the (R)-diol. tubitak.gov.tr The resolved epoxide is then reacted with isopropylamine to furnish the corresponding enantiomerically pure betaxolol. tubitak.gov.trresearchgate.net This method is considered practical and amenable to industrial scale-up. researchgate.net

Chiral Building Blocks: An alternative approach involves starting with a chiral building block. The reaction of 4-[2-(allyloxy)-ethyl]phenol with (R)-(-)-epichlorohydrin yields a mixture of intermediates that, upon ring-opening with isopropylamine, can furnish (S)-betaxolol. tubitak.gov.tr Conversely, using (S)-(+)-epichlorohydrin would lead to the (R)-enantiomer. A process using (R)-(-)-epichlorohydrin has been detailed for preparing S-(-)-betaxolol hydrochloride in good yield and high enantiomeric purity. google.com

Chemoenzymatic Resolution: Chemoenzymatic methods offer another route. A racemic chlorohydrin, 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, can be synthesized by the ring-opening of the epoxide with lithium chloride and acetic acid. mdpi.com This racemic chlorohydrin is then subjected to enzymatic resolution. For instance, lipase B from Candida antarctica can catalyze the esterification of the (R)-chlorohydrin, allowing for its separation from the unreacted (S)-chlorohydrin. researchgate.net The resolved (R)-chlorohydrin can then be used to synthesize (S)-betaxolol, while the corresponding (S)-chlorohydrin could theoretically be used to produce (R)-betaxolol. mdpi.comresearchgate.net

Optimization of Synthetic Pathways for Improved Yield and Purity

Another optimized process, designed to avoid the use of the unstable and expensive cyclopropylmethyl bromide, has been reported for the synthesis of l-betaxolol hydrochloride (the S-enantiomer). google.com This route provides a high total yield of 62% and achieves excellent chemical (99.0-100.0%) and optical (99.0-100.0%) purity, making it suitable for industrial application. google.com

| Synthetic Strategy | Key Step | Reported Overall Yield | Reported Purity / Enantiomeric Excess (ee) |

|---|---|---|---|

| Improved Scalable Process | Purification via sorbate salt formation | 37% | 99.8% quality acs.org |

| Route Avoiding Cyclopropylmethyl Bromide | Use of alternative intermediates | 62% | 99.0-100.0% chemical and optical purity google.com |

| Hydrolytic Kinetic Resolution | Resolution of epoxide with Jacobsen's catalyst | Not specified for overall process | 99% ee researchgate.net |

| Chemo-Enzymatic Synthesis | Lipase-catalyzed resolution of chlorohydrin | 9% | 99% ee researchgate.net |

Analytical Methodologies for R Betaxolol Hydrochloride

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the quality, safety, and efficacy of drug substances and products. For (R)-betaxolol hydrochloride, a cardioselective beta-adrenergic receptor blocking agent, these methods are crucial for quantifying the active pharmaceutical ingredient (API) and assessing its purity by detecting and quantifying any impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely applied in the pharmaceutical analysis of this compound due to its high resolution, sensitivity, and specificity.

The development of stability-indicating assay methods is a critical aspect of drug development and quality control. These methods are designed to separate the drug substance from its potential degradation products, thus providing a clear indication of the drug's stability under various environmental conditions.

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the determination of betaxolol (B1666914) hydrochloride. nih.govnih.gov This method demonstrates the separation of betaxolol hydrochloride from its degradation products formed under forced degradation conditions such as acid and base hydrolysis. nih.gov One such method utilized a Nucleosil C18 column with a mobile phase consisting of 0.02 M potassium dihydrogen phosphate (B84403) and methanol (B129727) (40:60, v/v), adjusted to a pH of 3.0. nih.gov The chromatographic separation was achieved with a flow rate of 1.6 mL/min, and detection was performed at 220 nm. nih.govnih.gov The retention time for betaxolol hydrochloride was observed at 1.72 minutes. nih.govnih.gov

Forced degradation studies are integral to the development of stability-indicating methods. In the case of betaxolol hydrochloride, exposure to acid hydrolysis (at room temperature for 24 hours) resulted in degradation, with product peaks appearing at retention times of 0.950 min and 2.092 min. nih.gov Similarly, base hydrolysis under the same conditions led to a degradation product peak at a retention time of 0.892 min. nih.gov These studies confirm the method's ability to selectively quantify the active ingredient in the presence of its degradation products. nih.gov

Table 1: Chromatographic Conditions for a Stability-Indicating RP-HPLC Method for Betaxolol Hydrochloride nih.govnih.gov

| Parameter | Condition |

|---|---|

| Column | Nucleosil C18, 4 µm (150 × 4.6 mm) |

| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate: Methanol (40:60, v/v), pH 3.0 |

| Flow Rate | 1.6 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time of Betaxolol HCl | 1.72 min |

Validation of analytical methods is essential to ensure that they are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. The developed stability-indicating HPLC methods for betaxolol hydrochloride have been validated according to these guidelines. nih.govnih.gov

The validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The forced degradation studies demonstrated the specificity of the method for betaxolol hydrochloride. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For betaxolol hydrochloride, linearity was established in the concentration range of 25 to 200 µg/mL. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. The accuracy of the method for betaxolol hydrochloride was confirmed with recovery values ranging from 100.01% to 101.35%. nih.govnih.govsemanticscholar.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The precision of the assay was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for repeatability was found to be 0.53%, and for reproducibility (inter-analyst, inter-system, inter-day) was 0.31%, indicating good precision. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. The robustness of the HPLC method was evaluated by making slight changes to the flow rate, detection wavelength, column temperature, and the organic content in the mobile phase. nih.govsemanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For one validated method, the LOD for betaxolol hydrochloride was 1.30 µg/mL, and the LOQ was 20 µg/mL. semanticscholar.org

Table 2: Summary of Validation Parameters for a Stability-Indicating RP-HPLC Method for Betaxolol Hydrochloride nih.govnih.govsemanticscholar.org

| Parameter | Result |

|---|---|

| Linearity Range | 25 to 200 µg/mL |

| Accuracy (% Recovery) | 100.01% - 101.35% |

| Precision (% RSD for Repeatability) | 0.53% |

| Precision (% RSD for Reproducibility) | 0.31% |

| Limit of Detection (LOD) | 1.30 µg/mL |

| Limit of Quantitation (LOQ) | 20 µg/mL |

The validated stability-indicating HPLC methods are routinely applied for the quantitative determination of betaxolol hydrochloride in various pharmaceutical dosage forms, such as tablets. nih.govnih.gov These methods are suitable for quality control and stability analysis of both the bulk drug and its formulations. ijpsjournal.com The ability of the method to separate the drug from excipients and degradation products ensures accurate and reliable results for the assay of the final product. nih.gov The short run time of some developed methods (less than 4 minutes) allows for the rapid determination of the drug in tablet dosage forms, which is advantageous for high-throughput analysis in a quality control setting. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the identification and quantification of impurities at very low levels.

A significant application of LC-MS/MS in the analysis of betaxolol hydrochloride is the quantification of potentially genotoxic impurities, such as N-nitroso-betaxolol. derpharmachemica.com Regulatory agencies have increased their focus on nitrosamine (B1359907) impurities in drug products, necessitating the development of highly sensitive analytical methods for their control. derpharmachemica.com

An LC-MS/MS method has been developed and validated for the quantification of N-nitroso-betaxolol in the betaxolol hydrochloride active pharmaceutical ingredient. derpharmachemica.com This method utilizes a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. derpharmachemica.com Chromatographic separation is achieved using a C18 column with a gradient elution of 0.1% formic acid in water and methanol. derpharmachemica.com

The method was validated according to ICH guidelines and demonstrated good linearity over a concentration range of 0.0042 ppm to 0.0210 ppm of the betaxolol hydrochloride test concentration for N-nitroso-betaxolol, with a correlation coefficient greater than 0.9990. derpharmachemica.com The recoveries were found to be satisfactory, ranging between 80.0% and 120.0%. derpharmachemica.com This validated method is capable of quantifying N-nitroso-betaxolol at a concentration level of 0.014 ppm with respect to a 30 mg/mL betaxolol hydrochloride solution. derpharmachemica.com The specificity of the method was confirmed by the absence of interference from the betaxolol hydrochloride peak with the N-nitroso-betaxolol peak. derpharmachemica.com

Table 3: LC-MS/MS Method Parameters for Quantification of N-nitroso-betaxolol derpharmachemica.com

| Parameter | Condition |

|---|---|

| Column | Waters Acquity BEH C18 |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and Methanol |

| Flow Rate | 0.25 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 0.0042 ppm - 0.0210 ppm |

| Quantification Level | 0.014 ppm |

Applications in Biological Fluid Analysis

High-Performance Liquid Chromatography (HPLC) methods have been successfully applied to the determination of (R)- and (S)-betaxolol enantiomers in various biological fluids. One such method allows for the quantification of individual enantiomers in blood and other biological fluids following the preparation of diastereomeric derivatives using the chiral reagent R(-)-naphthylethylisocyanate. This technique, coupled with fluorimetric detection, is sensitive enough to quantify betaxolol enantiomers down to a concentration of 0.5 ng/ml nih.gov. This level of sensitivity is crucial for pharmacokinetic studies, enabling the evaluation of the absorption, distribution, metabolism, and excretion of each enantiomer separately after administration of the racemic mixture nih.gov.

Another application involves the use of a Chiralpak IB column for the determination of betaxolotl hydrochloride enantiomers in rabbit plasma tandfonline.comingentaconnect.comtandfonline.com. This method also utilizes fluorescence detection, demonstrating its suitability for analyzing biological samples where drug concentrations are typically low tandfonline.comingentaconnect.comtandfonline.com. The specificity of these chromatographic methods ensures that the enantiomers can be accurately quantified without interference from endogenous components of the biological matrix.

Chiral Separation Techniques for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical in pharmaceutical analysis, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. For betaxolol, various chiral separation techniques have been developed to resolve and quantify its (R) and (S) enantiomers. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the predominant methods employed for this purpose gyanvihar.orgnih.gov.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioseparation of betaxolol. It offers high resolution, sensitivity, and reproducibility. The separation can be achieved through two main approaches: direct separation using chiral stationary phases (CSPs) or indirect separation after derivatization with a chiral reagent nih.govchromatographyonline.comwvu.edu.

Direct Separation Using Chiral Stationary Phases (e.g., Teicoplanin, Chiralpak IB)

Direct chiral separation on a CSP is often preferred due to its simplicity, as it does not require derivatization of the analyte. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have proven effective for the enantiomeric resolution of betaxolol nih.govnih.govla-press.org. One method utilizes a teicoplanin macrocyclic antibiotic chiral stationary phase, known as Chirobiotic T, to achieve baseline resolution of the S- and R-enantiomers nih.govla-press.org. This separation is typically performed using a polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine, with fluorescence detection enhancing sensitivity nih.govla-press.org. The interaction between the enantiomers and the chiral selector of the stationary phase leads to the formation of transient diastereomeric complexes with different stabilities, allowing for their separation wvu.edu.

Polysaccharide-based CSPs are also highly effective for resolving betaxolol enantiomers. A notable example is the Chiralpak IB column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) chemically bonded to silica (B1680970) gel tandfonline.comingentaconnect.comtandfonline.com. A liquid chromatographic method using a Chiralpak IB column has been developed for the successful chiral separation of betaxolol hydrochloride enantiomers tandfonline.comingentaconnect.comtandfonline.com. This method employs a normal-phase mobile phase, such as n-hexane-ethanol with a basic additive like diethylamine (B46881) (DEA), and achieves a high resolution between the enantiomers tandfonline.comingentaconnect.comtandfonline.com.

| Chiral Stationary Phase | Mobile Phase Composition | Detection | Resolution (Rs) |

|---|---|---|---|

| Teicoplanin (Chirobiotic T) | Methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) | Fluorescence (Ex: 275 nm, Em: 305 nm) | Baseline resolution |

| Chiralpak IB | n-hexane-ethanol (95/5, V/V), 0.2% diethylamine (DEA) | UV (274 nm) or Fluorescence (Ex: 227 nm, Em: 305 nm) | 5.26 |

Indirect Separation via Diastereomeric Derivatization

The indirect approach to chiral separation involves the conversion of the enantiomers into diastereomers by reacting them with a chiral derivatizing reagent (CDR). These resulting diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase gyanvihar.orgnih.govchromatographyonline.com.

For betaxolol, several CDRs have been utilized to form diastereomers prior to HPLC separation. One of the earliest reported methods involved derivatization with R(–)-naphthylethylisocyanate, followed by reversed-phase HPLC and fluorimetric detection nih.govnih.gov. Other isothiocyanate-based CDRs, such as 2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate and 2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate, have also been successfully employed for the diastereomeric separation of betaxolol gyanvihar.org. Another effective CDR is (-)-(α-methoxy-α-(trifluoromethyl)phenylacetyl chloride gyanvihar.org. The choice of CDR is crucial as it influences the resolution and sensitivity of the method.

| Chiral Derivatizing Reagent (CDR) | Resulting Diastereomers Separated By |

|---|---|

| R(–)-naphthylethylisocyanate | Reversed-phase HPLC |

| (–)-(α-methoxy-(α-(trifluoromethyl)phenylacetyl chloride | HPLC |

| 1,3-diacetoxy-1-(4-nitro-phenyl)-2-propyl isothiocyanate | HPLC |

| 2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate | HPLC |

| 2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate | HPLC |

Thin Layer Chromatography (TLC) with Chiral Selectors

Thin Layer Chromatography (TLC) offers a simpler and more cost-effective alternative to HPLC for the enantiomeric separation of betaxolol. In chiral TLC, the separation is achieved by creating a chiral environment, which can be done by impregnating the stationary phase with a chiral selector or by using a chiral mobile phase additive gyanvihar.org.

For the enantiomeric separation of betaxolol by TLC, chiral impregnating reagents have been used. For instance, L-lysine and L-arginine have been employed as chiral selectors impregnated onto the TLC plate gyanvihar.org. This method provides a viable option for the resolution of betaxolol enantiomers, with the chromatographic data being evaluated in terms of resolution and limit of detection gyanvihar.org.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods provide simple, rapid, and cost-effective means for the quantitative analysis of betaxolol hydrochloride in bulk and pharmaceutical dosage forms ijpsonline.comzsmu.edu.uathepharmajournal.com. These methods are typically based on the formation of a colored complex or a reaction product that absorbs light in the ultraviolet-visible region.

One such method involves the reaction of betaxolol with bromocresol green in an acetone (B3395972) medium. This reaction forms a yellow-colored complex with a maximum absorption at 408 nm zsmu.edu.uathepharmajournal.com. The absorbance of the resulting solution is proportional to the concentration of betaxolol, and this relationship is used for its quantification.

Another spectrophotometric method is based on the oxidation of betaxolol. In this procedure, betaxolol hydrochloride is first neutralized and then oxidized with sodium periodate (B1199274) to produce formaldehyde (B43269) ijpsonline.com. The liberated formaldehyde is then reacted with acetyl acetone in the presence of ammonium (B1175870) acetate (B1210297) to form a yellow-colored chromogen, which exhibits maximum absorbance at 405 nm ijpsonline.com. The color is stable for at least two hours, allowing for reliable measurements. This method has been validated and found to be linear over a concentration range of 5-30 µg/ml ijpsonline.com.

An indirect spectrophotometric method has also been developed, which involves the oxidation of betaxolol hydrochloride by N-bromosuccinimide. The unreacted N-bromosuccinimide is then estimated with a metol-sulphanilamide reagent, forming a charge transfer complex that is measured at 520 nm ijpsonline.comscispace.comresearchgate.net. The decrease in absorbance of the reagent is proportional to the concentration of betaxolol. This method is applicable over a concentration range of 4-40 µg/ml ijpsonline.comscispace.com.

| Reagent(s) | Principle | λmax (nm) | Linearity Range (µg/ml) |

|---|---|---|---|

| Bromocresol green | Formation of a yellow complex | 408 | 16.5 - 27.5 |

| Sodium periodate, Acetyl acetone, Ammonium acetate | Oxidation to formaldehyde, followed by reaction to form a yellow chromogen | 405 | 5 - 30 |

| N-bromosuccinimide, Metol-sulphanilamide | Indirect method based on oxidation and estimation of unreacted reagent | 520 | 4 - 40 |

Emerging Analytical Approaches and Future Directions

The analytical landscape for chiral compounds like this compound is continually evolving, driven by the demand for greater speed, sensitivity, efficiency, and environmental sustainability. Research is moving beyond traditional High-Performance Liquid Chromatography (HPLC) methods towards more advanced and powerful techniques. These emerging approaches are pivotal for impurity profiling, pharmacokinetic studies, and quality control, ensuring the stereochemical purity of the active pharmaceutical ingredient.

Hyphenated Techniques: The Rise of LC-MS/MS

A significant advancement in the analysis of betaxolol and related compounds is the increasing use of hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). derpharmachemica.comnih.govactascientific.com This approach couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.govijarnd.com

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, when coupled with tandem mass spectrometry (UPLC-MS/MS or UHPLC-MS/MS), offers substantial improvements. derpharmachemica.comnih.gov A recently developed LC-MS/MS method for the quantification of N-nitroso-betaxolol, a potential impurity in betaxolol hydrochloride, highlights the power of this technique. derpharmachemica.com The method provides exceptional sensitivity, with a limit of quantification (LOQ) as low as 0.014 parts per million (ppm), which is critical for controlling potentially mutagenic impurities. derpharmachemica.com The use of Multiple Reaction Monitoring (MRM) mode enhances specificity, ensuring accurate quantification even in complex matrices. derpharmachemica.comnih.gov

Key Advantages of LC-MS/MS:

High Sensitivity and Selectivity: Enables the detection and quantification of trace-level impurities and degradation products. researchgate.netresearchgate.net

Structural Information: Provides valuable data for the identification of unknown compounds through mass fragmentation patterns. researchgate.netacs.org

Specificity: The ability to monitor specific precursor-to-product ion transitions minimizes interference from the sample matrix. derpharmachemica.com

A summary of a validated UPLC-MS/MS method for an impurity in betaxolol hydrochloride is presented below.

Table 1: UPLC-MS/MS Method Parameters for N-nitroso-betaxolol Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | Nexa Shimadzu UPLC |

| Mass Spectrometer | Sciex 5500+ LC-MS/MS Triple Quad |

| Column | Waters Acquity BEH C18 (100 × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.25 mL/min |

| Detection Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification (LOQ) | 0.014 ppm |